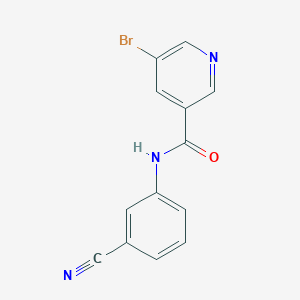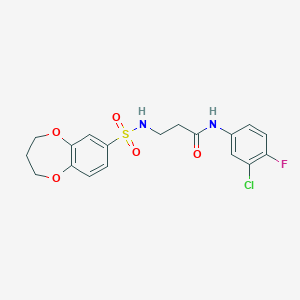
5-Bromo-N-(3-cyanophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(3-cyanophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The compound has gained significant interest in scientific research due to its potential applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves the inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide activity. 5-Bromo-N-(3-cyanophenyl)nicotinamide plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage. This accumulation of DNA damage eventually triggers cell death in cancer cells.
Biochemical and Physiological Effects
The inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide by 5-Bromo-N-(3-cyanophenyl)nicotinamide leads to the accumulation of DNA damage, which triggers cell death in cancer cells. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-N-(3-cyanophenyl)nicotinamide in lab experiments include its potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitory activity, which makes it a potential candidate for cancer therapy. The limitations of using the compound include its low solubility in water, which can make it difficult to work with in experiments.
Direcciones Futuras
There are several future directions for research on 5-Bromo-N-(3-cyanophenyl)nicotinamide. These include:
1. Testing the compound in preclinical models of cancer to evaluate its efficacy and safety.
2. Investigating the potential of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Developing new formulations of the compound to improve its solubility and bioavailability.
4. Evaluating the potential of the compound in other diseases, such as neurodegenerative disorders.
5. Investigating the mechanism of action of the compound in more detail to identify potential new targets for cancer therapy.
Conclusion
5-Bromo-N-(3-cyanophenyl)nicotinamide is a potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitor that has gained significant interest in scientific research due to its potential applications in cancer therapy. The compound has shown promising results in preclinical models of cancer and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to evaluate the safety and efficacy of the compound in clinical trials and to identify new targets for cancer therapy.
Métodos De Síntesis
The synthesis of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves the reaction of 3-cyanophenylboronic acid with 5-bromo-2-chloronicotinoyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
The 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitors have shown promising results in the treatment of cancer, particularly in patients with BRCA1/2 mutations. The inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide leads to the accumulation of DNA damage, which triggers cell death in cancer cells. 5-Bromo-N-(3-cyanophenyl)nicotinamide has been shown to be a potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitor, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-bromo-N-(3-cyanophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-2-9(4-12)6-15/h1-5,7-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPARUVZDFXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(3-cyanophenyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)

![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)

![3-Ethyl-5-[[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7681159.png)
![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B7681161.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 3-methylbenzo[g][1]benzofuran-2-carboxylate](/img/structure/B7681171.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7681178.png)
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7681183.png)

![2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7681189.png)